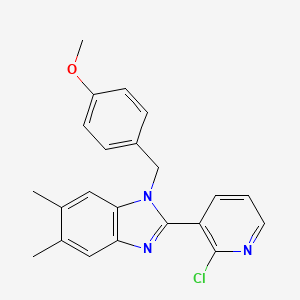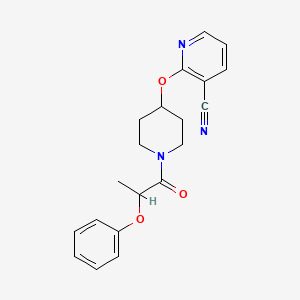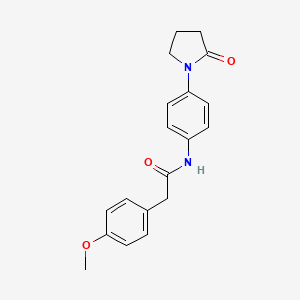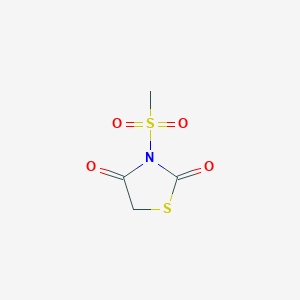![molecular formula C18H16N4O3S B2977712 Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate CAS No. 361477-99-8](/img/structure/B2977712.png)
Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate is a chemical compound with the molecular formula C18H16N4O3S . It has an average mass of 368.410 Da and a monoisotopic mass of 368.094299 Da .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, the triple condensation of propionaldehyde, malononitrile, and cyanothioacetamide gives 2,6-diamino-3,5-dicyano-4-ethyl-4H-thiopyran, which recyclizes to give 6-amino-3,5-dicyano-4-ethylpyridine-2 (1H)-thione . This thione was used to synthesize substituted 2-alkylthiopyridines and the corresponding thieno [2,3-b]pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources. Its molecular formula is C18H16N4O3S and it has an average mass of 368.410 Da .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate has been explored for its role in corrosion mitigation. For instance, its derivatives, such as ethyl 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, have shown promising results in the inhibition efficiency of mild steel corrosion in sulphuric acid solutions. These compounds act as mixed-type inhibitors and inhibit corrosion through an adsorption mechanism, as revealed by various spectroscopic and electrochemical measurements (Saranya et al., 2020).
Synthesis and Characterization of Heterocycles
This chemical has been used in the synthesis of various heterocyclic compounds. For example, research has demonstrated its utility in the synthesis and characterization of new S-substituted sulfanylpyridines and related heterocycles, which are critical in the development of new materials and pharmaceuticals (Al-Taifi et al., 2020).
Antimicrobial and Antiulcer Activities
Compounds derived from this compound have been studied for their antimicrobial activities. For instance, some derivatives have shown significant activity against bacterial and fungal strains, suggesting their potential use in the development of new antimicrobial agents (Wardkhan et al., 2008). Additionally, derivatives like 1,4-Dihydropyridines have exhibited enhanced antiulcer activities, indicating their potential therapeutic applications (Subudhi et al., 2009).
Application in Organic Chemistry and Crystallography
This compound is also significant in organic synthesis and crystallography. Its derivatives have been used in various synthetic pathways and their structures have been studied using X-ray diffraction, offering insights into molecular conformation and intermolecular interactions (Suresh et al., 2007).
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate is the adenosine A1 receptors . These receptors are a family of G protein-coupled receptors (GPCRs) with the nucleoside adenosine as endogenous agonist . They are widely expressed throughout all human body tissues and organs, such as the brain, heart, lung, liver, kidney, eye, joints, and blood cells .
Mode of Action
The compound interacts with its target, the adenosine A1 receptors, by binding to them . This binding affinity could potentially suppress seizures, making it a potential candidate for pharmaco-resistant epilepsy (PRE) treatment .
Biochemical Pathways
The compound affects the adenosine receptor pathway. Adenosine receptors have been linked to both inhibition (A1 and A3) and activation (A2A and A2B) of adenylyl cyclase activity . These receptors play a role in various pathological conditions such as inflammatory diseases, ischaemia-reperfusion, and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-3-25-15(23)10-26-18-14(9-20)16(13(8-19)17(21)22-18)11-4-6-12(24-2)7-5-11/h4-7H,3,10H2,1-2H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXXGDGVOMGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)



![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)

![methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate](/img/structure/B2977648.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)

